

Application Notes and Protocols for 4-Aminobenzophenone as a Photoinitiator

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Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

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These application notes provide a comprehensive overview of the use of **4-Aminobenzophenone** as a Type II photoinitiator for free-radical polymerization. This document includes its mechanism of action, comparative performance, and detailed experimental protocols for its application in UV curing processes.

Introduction

4-Aminobenzophenone is a derivative of benzophenone that functions as a Type II photoinitiator.^[1] Upon exposure to ultraviolet (UV) radiation, it initiates polymerization in monomer and oligomer formulations, making it a valuable component in UV-curable coatings, inks, adhesives, and in the fabrication of polymer-based medical devices.^{[2][3]} As a Type II photoinitiator, **4-Aminobenzophenone** requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.^{[4][5]} The amine acts as a hydrogen donor, and the resulting alkylamino radical is the primary species that initiates the polymerization chain reaction.^[4]

Mechanism of Action

The initiation of polymerization by the **4-Aminobenzophenone**/amine system is a bimolecular process that occurs in several steps upon UV irradiation:^{[4][6]}

- Photoexcitation: **4-Aminobenzophenone** absorbs UV light, promoting it from its ground state (S_0) to an excited singlet state (S_1).
- Intersystem Crossing (ISC): The excited singlet state rapidly converts to a more stable and longer-lived excited triplet state (T_1).
- Hydrogen Abstraction: The triplet-state **4-Aminobenzophenone** abstracts a hydrogen atom from the amine co-initiator.
- Radical Formation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the **4-Aminobenzophenone** and an alkylamino radical from the co-initiator. The alkylamino radical is highly reactive and efficiently initiates the polymerization of monomers like acrylates.^[4]

Performance and Comparison

While specific quantitative data for **4-Aminobenzophenone** is not extensively available in the reviewed literature, its performance can be inferred from the behavior of other benzophenone derivatives, which are well-studied Type II photoinitiators. The efficiency of a photoinitiator is evaluated based on its absorption characteristics, curing speed, and the properties of the final cured polymer.^[7]

Table 1: Comparative Performance of Type II Photoinitiators

Photoinitiator Class	Absorption Maxima (λ_{max})	Molar Extinction Coefficient (ϵ)	Curing Speed	Key Advantages	Potential Disadvantages
Benzophenones (General)	~250-380 nm	Moderate	Moderate	Cost-effective, good surface cure. [7] [8]	Can cause yellowing, potential for migration of unreacted initiator. [7]
Thioxanthones	Red-shifted vs. Benzophenones	High	High	High reactivity, suitable for pigmented systems. [4] [7]	Can contribute to yellowing. [7]
Amine-Containing Benzophenones	Varies (often red-shifted)	Moderate to High	Moderate to High	Can act as a complete initiating system, potentially reducing migration. [9]	Photobleaching can affect light penetration in thick sections. [9]

Experimental Protocols

The following are detailed protocols for the use of **4-Aminobenzophenone** as a photoinitiator in the polymerization of an acrylate-based formulation.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a standard UV-curable formulation for testing the efficacy of **4-Aminobenzophenone**.

Materials:

- **4-Aminobenzophenone** (Photoinitiator)
- Triethylamine (TEA) or other suitable tertiary amine (Co-initiator)
- Trimethylolpropane triacrylate (TMPTA) (Monomer)[\[10\]](#)
- Acrylated oligomer (e.g., Urethane Acrylate)
- Solvent (if necessary, e.g., 1-methyl-2-pyrrolidinone)[\[10\]](#)
- Amber glass vials
- Magnetic stirrer and stir bars

Procedure:

- In an amber glass vial, dissolve the desired concentration of **4-Aminobenzophenone** (e.g., 1-5% by weight) in the TMPTA monomer with magnetic stirring until fully dissolved.
- Add the acrylated oligomer to the mixture and continue stirring.
- Add the triethylamine co-initiator (e.g., 1-3% by weight) to the formulation and stir until a homogenous mixture is achieved.
- If the viscosity is too high, a small amount of solvent can be added.
- Store the formulation in the dark to prevent premature polymerization.

Protocol 2: Monitoring Polymerization Kinetics using Photo-DSC

Objective: To determine the rate and extent of polymerization of the prepared formulation using Differential Scanning Calorimetry (DSC) with a UV light source.

Materials:

- Prepared UV-curable formulation

- Photo-DSC instrument with a UV light source (e.g., medium-pressure mercury lamp)
- Aluminum DSC pans and lids

Procedure:

- Accurately weigh a small amount of the formulation (5-10 mg) into an aluminum DSC pan and seal it with a lid.
- Place the sample pan and an empty reference pan into the DSC cell.
- Equilibrate the sample at a constant temperature (e.g., 25°C).
- Expose the sample to UV radiation of a specific wavelength and intensity for a defined period.^[7]
- Record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.
- Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH), which is proportional to the final monomer conversion.^[7]
- The rate of heat flow is proportional to the rate of polymerization.^[7]

Protocol 3: Monitoring Polymerization Kinetics using Real-Time FTIR (RT-FTIR)

Objective: To monitor the disappearance of the acrylate double bonds in real-time as a measure of polymerization kinetics.

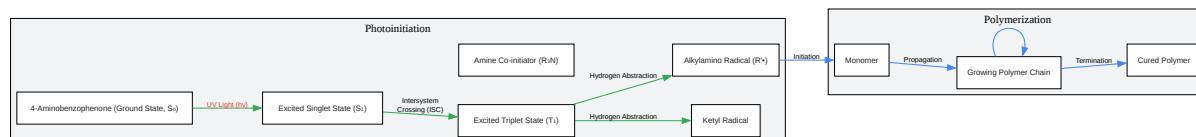
Materials:

- Prepared UV-curable formulation
- FTIR spectrometer equipped with a UV light source
- BaF₂ or KBr plates

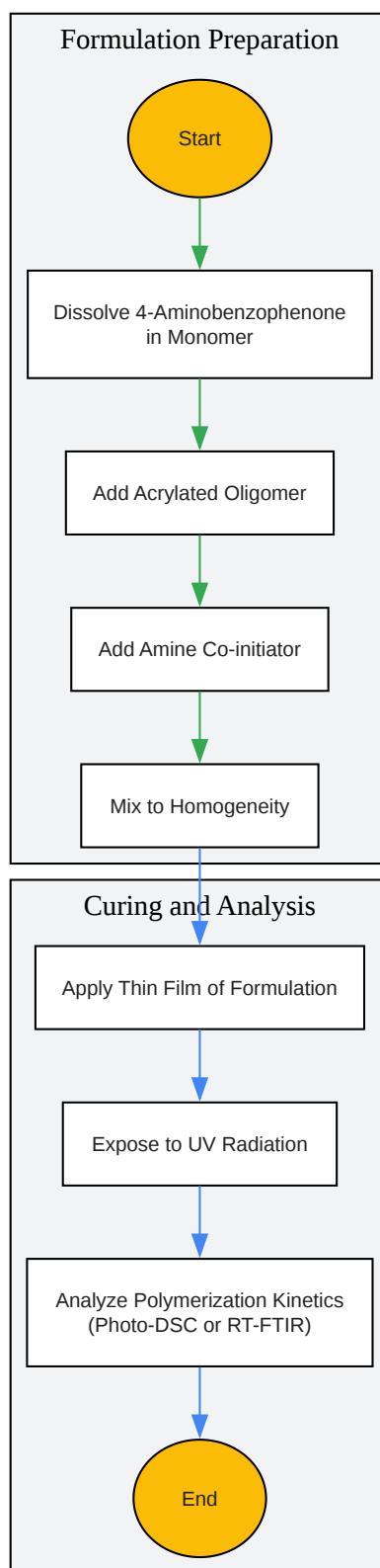
Procedure:

- Apply a thin film of the liquid formulation between two BaF₂ or KBr plates.
- Place the sample in the FTIR spectrometer.
- Record an initial IR spectrum before UV exposure.
- Expose the sample to UV light while continuously recording IR spectra at short intervals.
- Monitor the decrease in the peak area of the acrylate double bond absorption band (typically around 1635 cm⁻¹ and 810 cm⁻¹).
- The conversion can be calculated by comparing the peak area at a given time to the initial peak area.

Visualizations

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Caption: Mechanism of Type II photoinitiation by **4-Aminobenzophenone**.



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Caption: Experimental workflow for photopolymerization using **4-Aminobenzophenone**.

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